

Application Notes and Protocols for ST034307

Administration in vivo

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Compound of Interest

Compound Name: ST034307

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Introduction

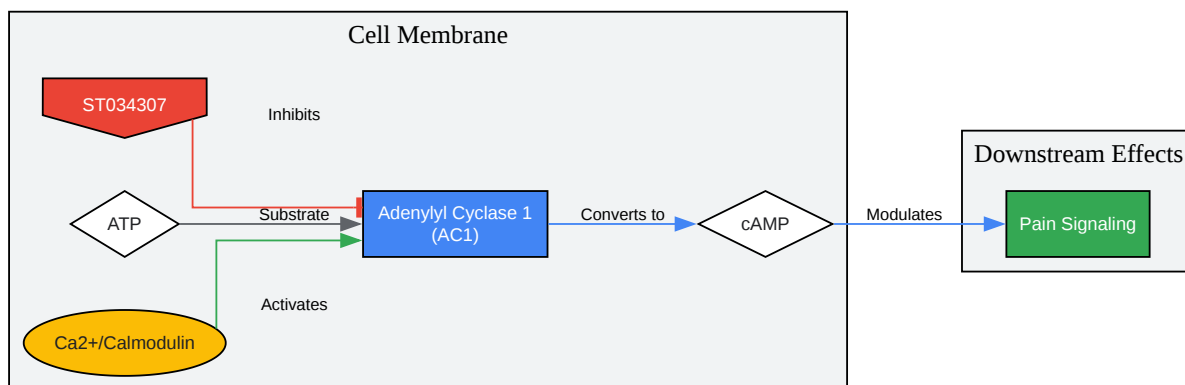
ST034307 is a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] AC1 is a membrane-bound enzyme that synthesizes cyclic adenosine monophosphate (cAMP) and is primarily expressed in the central nervous system. Its activity is stimulated by calcium/calmodulin.[2] Inhibition of AC1 has been identified as a promising therapeutic target for pain management and reducing opioid dependence.[2][3][4] **ST034307** has demonstrated analgesic properties in various preclinical mouse models of inflammatory and visceral pain.[3] [4] These application notes provide a detailed protocol for the in vivo administration of **ST034307** to evaluate its analgesic effects.

Mechanism of Action

ST034307 selectively inhibits AC1, thereby reducing the production of cAMP in neuronal cells.[3][5] This mechanism is distinct from traditional opioids that act on the μ -opioid receptor (MOR) to inhibit AC activity.[3] By directly targeting AC1, **ST034307** can produce analgesia and has been shown to enhance the inhibitory effect of MOR activation on AC1.[2][3] Furthermore, it

has been observed to block the heterologous sensitization of AC1 that can be caused by chronic MOR activation, a phenomenon linked to opioid dependence.[2]

Signaling Pathway of ST034307



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Caption: Signaling pathway of **ST034307**, a selective inhibitor of adenylyl cyclase 1 (AC1).

Quantitative Data Summary

The following tables summarize the reported dosages and effects of **ST034307** in various in vivo mouse models.

Table 1: Subcutaneous Administration of **ST034307** in Pain Models

| Pain Model | Species | Doses (mg/kg) | Vehicle | Key Findings | Reference |
|--|------------------|---------------|---------------|---|-----------|
| Formalin-induced inflammatory pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Dose-dependently reduced paw licking behavior. | [4] |
| Acetic acid-induced visceral pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Dose-dependently reduced the number of abdominal constrictions. | [4] |
| Lactic acid-induced visceral pain | Mouse (C57BL/6J) | 3, 10, 30 | Not specified | Rescued acid-depressed nesting behavior. | [4] |
| Complete Freund's Adjuvant (CFA)-induced allodynia | Mouse | Not specified | Not specified | Was analgesic in this model. | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Data

| Parameter | Species | Dose (mg/kg) | Route | Value | Time Point | Reference |
|---------------------------|---------|--------------|--------------|----------------|------------|-----------|
| Peak Plasma Concentration | Mouse | 10 | Subcutaneous | ~1 μ M | 60 minutes | [4] |
| cAMP Reduction in DRG | Mouse | 10 | Subcutaneous | ~10% reduction | 90 minutes | [4] |

Experimental Protocols

Preparation of ST034307 Solution

For in vivo administration, **ST034307** should be dissolved in a suitable vehicle. A common solvent is dimethyl sulfoxide (DMSO).[6]

Materials:

- **ST034307** (powder)
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9%)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **ST034307** in DMSO. For example, a 3 mM stock can be made. [6]
- For subcutaneous injections, the stock solution can be further diluted in sterile saline to achieve the desired final concentration for injection. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.

In Vivo Administration of **ST034307** in a Mouse Model of Inflammatory Pain (Formalin Test)

This protocol describes the evaluation of **ST034307**'s analgesic effects using the formalin test, a widely used model of inflammatory pain.

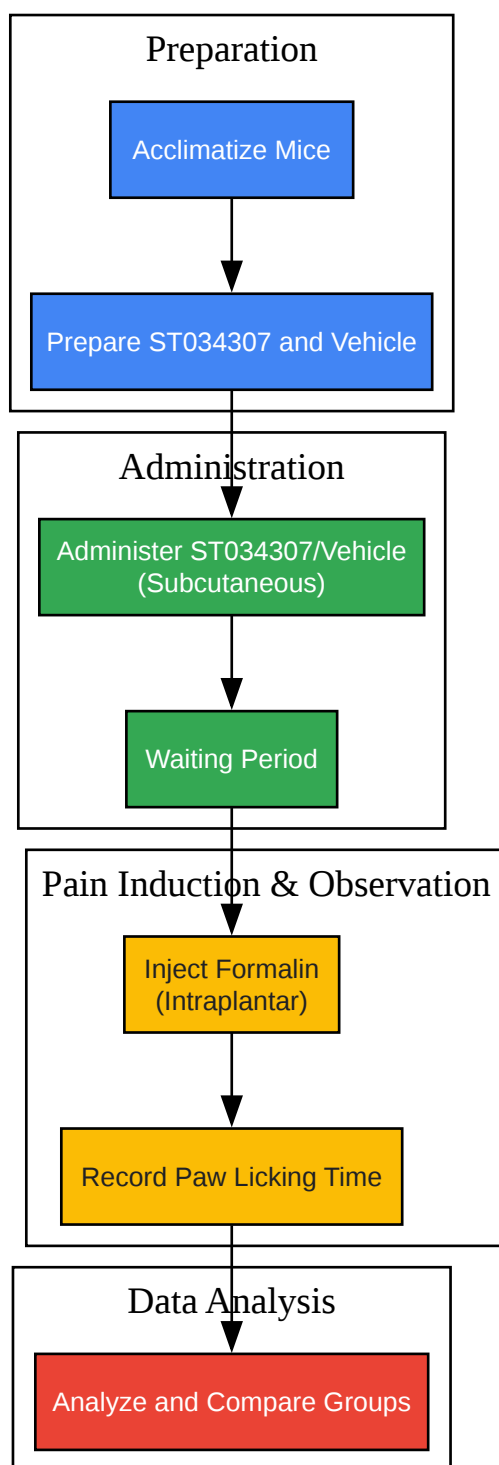
Animals:

- Male C57BL/6J mice are commonly used.[4]
- All animal procedures should be approved by the institutional animal care and use committee (IACUC).[4]

Materials:

- **ST034307** solution
- Vehicle control solution
- 5% formalin solution
- 1 mL syringes with 27-30 gauge needles
- Observation chambers

Experimental Workflow:



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Caption: Experimental workflow for the formalin-induced inflammatory pain model.

Procedure:

- **Acclimatization:** Acclimate mice to the testing environment to reduce stress-induced variability.
- **Drug Administration:** Administer **ST034307** or vehicle control via subcutaneous injection. Doses of 3, 10, and 30 mg/kg have been shown to be effective.[4]
- **Waiting Period:** Allow for drug absorption. A waiting period of 30-60 minutes is typical, aligning with the peak plasma concentration observed around 60 minutes.[4]
- **Formalin Injection:** Inject 20 μ L of 5% formalin solution into the plantar surface of the right hind paw.
- **Observation:** Immediately place the mouse in an observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-10 minutes post-formalin injection) representing acute nociceptive pain, and the late phase (15-40 minutes post-formalin injection) representing inflammatory pain.[4]
- **Data Analysis:** Compare the paw licking time between the **ST034307**-treated groups and the vehicle-treated group. A significant reduction in licking time in the treated groups indicates an analgesic effect.

In Vivo Administration of **ST034307** in a Mouse Model of Visceral Pain (Acetic Acid Writhing Test)

This protocol details the use of the acetic acid writhing test to assess the efficacy of **ST034307** in a model of visceral pain.

Animals:

- Male C57BL/6J mice.[4]

Materials:

- **ST034307** solution
- Vehicle control solution

- 0.75% acetic acid solution
- 1 mL syringes with 27-30 gauge needles
- Observation chambers

Procedure:

- Acclimatization: Acclimate mice to the testing environment.
- Drug Administration: Administer **ST034307** or vehicle control subcutaneously at doses of 3, 10, or 30 mg/kg.[4]
- Waiting Period: Allow for a 30-60 minute waiting period for drug absorption.
- Acetic Acid Injection: Administer 0.75% acetic acid via intraperitoneal injection.
- Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of abdominal constrictions (writhes) over a defined period, typically 20-30 minutes.
- Data Analysis: Compare the number of writhes between the **ST034307**-treated groups and the vehicle-treated group. A significant decrease in the number of writhes suggests an analgesic effect.[4]

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